槐黄素 G

描述

Sophoraflavanone G (SG) is a flavonoid compound isolated from Sophora flavescens . It is known to possess a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, antimalarial, and antiproliferative effects . It is also a volatile phytoncide, released into the atmosphere, soil, and groundwater by members of the Sophora genus .

Synthesis Analysis

Sophoraflavanone G is a major pharmacological component found in the root tissues of Sophora flavescens . The biosynthesis of alkaloids and flavonoids in Sophora flavescens has been studied using metabolome and transcriptome analysis . A total of 52 and 39 transcripts involved in alkaloid and flavonoid syntheses have been found, respectively .Molecular Structure Analysis

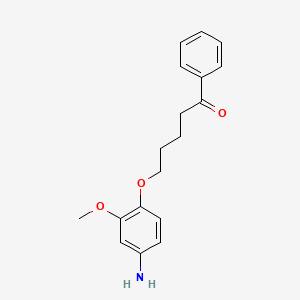

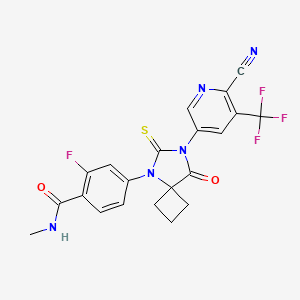

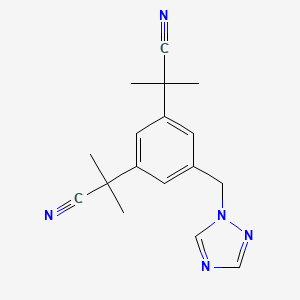

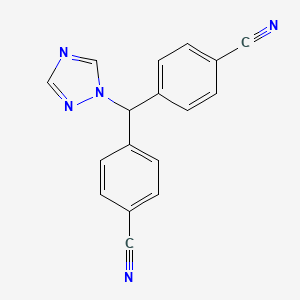

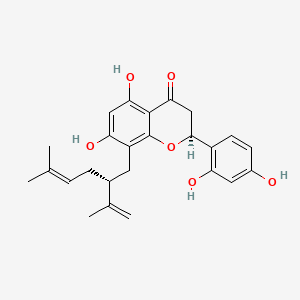

Sophoraflavanone G is a tetrahydroxyflavanone having a structure of naringenin bearing an additional hydroxyl substituent at position 2’ as well as a (2R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl (lavandulyl) substituent at position 8’ .Chemical Reactions Analysis

Sophoraflavanone G is involved in various biochemical reactions. It has been found to inhibit the drug transport function of ABCG2 by interacting with residues within the transmembrane substrate-binding pocket of ABCG2 . It also reduces the fluidity of cellular membranes .Physical And Chemical Properties Analysis

Sophoraflavanone G has a molecular formula of C25H28O6 and a molar mass of 424.49 g/mol . Its density is 1.266±0.06 g/cm, and it has a melting point of 173-175℃ .科学研究应用

Anti-Inflammatory and Anti-Tumor Properties

Sophoraflavanone G, isolated from Sophora flavescens, has been found to have anti-inflammatory and anti-tumor bioactive properties . It has been shown to promote apoptosis in human breast cancer cells and leukemia cells .

Treatment of Allergic Airway Inflammation

Research has shown that Sophoraflavanone G can ameliorate allergic airway inflammation by suppressing Th2 response and oxidative stress in a murine asthma model . It significantly reduced airway hyper-responsiveness, eosinophil infiltration, goblet cell hyperplasia, and airway inflammation in the lungs of asthmatic mice .

Inhibition of Osteoclastogenesis

Sophoraflavanone G has been found to inhibit RANKL-induced osteoclastogenesis via the MAPK/NF-κB signaling pathway . This suggests its potential in the treatment of osteoporosis, a common chronic bone metabolism disorder characterized by decreased bone mass and reduced bone density .

Anti-Cancer Properties

In cancer cells, Sophoraflavanone G inhibited tyrosine phosphorylation of STAT proteins in Hodgkin’s lymphoma and tyrosine phosphorylation of STAT3 in solid cancer cells . It also inhibited nuclear factor-κB (NF-κB) signaling in multiple myeloma cells .

Antimicrobial Action

Sophoraflavanone G has been found to potentiate the antimicrobial action of gentamycin against Staphylococcus aureus . This suggests a possible utilization of this compound in combination therapy against this bacterium .

Antimalarial, Antimicrobial, Antiviral and Antioxidant Activities

Sophoraflavanone G is known to possess antimalarial, antimicrobial, antiviral and antioxidant activities . It also inhibits the production of nitric oxide and prostaglandin E2 in lipopolysaccharide treated RAW cells .

Gastroprotective Activity

Flavonoids, including Sophoraflavanone G, have been found to have gastroprotective activity . They act as anti-secretory, cytoprotective and antioxidant agents .

Treatment of Peptic Ulcers

Sophoraflavanone G, as a flavonoid, has been suggested to have therapeutic potential for the more effective treatment of peptic ulcers . It can be a new alternative for suppression or modulation of peptic ulcers associated with H. pylori .

作用机制

Sophoraflavanone G, also known as Vexibinol, is a flavonoid compound derived from the Sophora genus . It has been recognized for its anti-inflammatory and anti-tumor properties .

Target of Action

Sophoraflavanone G primarily targets Cyclooxygenase-1 (COX-1) , Cyclooxygenase-2 (COX-2) , and 5-Lipoxygenase (5-LOX) . These enzymes play a crucial role in the inflammatory response by producing prostaglandins and leukotrienes, which are lipid compounds involved in inflammation and immune responses .

Mode of Action

Sophoraflavanone G interacts with its targets by inhibiting their activity . By suppressing COX-1, COX-2, and 5-LOX, it reduces the production of inflammatory mediators such as prostaglandins and leukotrienes . This leads to a decrease in inflammation and a potential reduction in tumor growth .

Biochemical Pathways

Sophoraflavanone G affects several biochemical pathways. It inhibits the MAPK/NF-κB signaling pathway , which plays a key role in the inflammatory response and is involved in the regulation of cell differentiation and apoptosis . By inhibiting this pathway, Sophoraflavanone G can reduce inflammation and potentially inhibit tumor growth .

Pharmacokinetics

In silico studies suggest that it has good skin permeability and indications for gastrointestinal absorption . These properties could influence its bioavailability and effectiveness when administered orally or topically .

Result of Action

The action of Sophoraflavanone G leads to several molecular and cellular effects. It has been shown to reduce airway hyper-responsiveness, eosinophil infiltration, goblet cell hyperplasia, and airway inflammation in asthmatic mice . It also promotes apoptosis in human breast cancer cells and leukemia cells .

安全和危害

未来方向

属性

IUPAC Name |

(2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O6/c1-13(2)5-6-15(14(3)4)9-18-20(28)11-21(29)24-22(30)12-23(31-25(18)24)17-8-7-16(26)10-19(17)27/h5,7-8,10-11,15,23,26-29H,3,6,9,12H2,1-2,4H3/t15-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYVAQQLDYTHCL-CMJOXMDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10243345 | |

| Record name | Vexibinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10243345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sophoraflavanone G | |

CAS RN |

97938-30-2 | |

| Record name | Sophoraflavanone G | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97938-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vexibinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097938302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vexibinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10243345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。